(5Z)-1-(4-Methoxyphenyl)-5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-1-(4-Methoxyphenyl)-5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenoxyethoxyphenyl group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-Methoxyphenyl)-5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione typically involves multiple steps. The starting materials often include 4-methoxybenzaldehyde, 3-(2-phenoxyethoxy)benzaldehyde, and a diazinane trione precursor. The reaction conditions usually involve the use of organic solvents such as toluene or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. The use of packed-bed reactors and response surface methodology can help in identifying the optimal reaction parameters, such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(4-Methoxyphenyl)-5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures and pH levels, to ensure the desired products are formed. For example, oxidation reactions may be carried out at elevated temperatures with an excess of the oxidizing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(5Z)-1-(4-Methoxyphenyl)-5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5Z)-1-(4-Methoxyphenyl)-5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
2,2’-Bipyridyl: Another aromatic compound used in coordination chemistry, differing in its ligand properties.
Steviol Glycosides: Natural sweeteners with a different core structure but similar complexity in their molecular makeup.
Uniqueness
What sets (5Z)-1-(4-Methoxyphenyl)-5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
(5Z)-1-(4-methoxyphenyl)-5-[[3-(2-phenoxyethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-32-20-12-10-19(11-13-20)28-25(30)23(24(29)27-26(28)31)17-18-6-5-9-22(16-18)34-15-14-33-21-7-3-2-4-8-21/h2-13,16-17H,14-15H2,1H3,(H,27,29,31)/b23-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOCRPHWIKBTNO-QJOMJCCJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCCOC4=CC=CC=C4)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OCCOC4=CC=CC=C4)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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